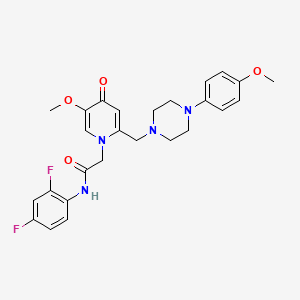

N-(2,4-difluorophenyl)-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Description

This compound is a structurally complex acetamide derivative featuring:

- A 2,4-difluorophenyl group attached to the acetamide nitrogen.

- A pyridinone core (4-oxo-1,4-dihydropyridine) substituted with a methoxy group at position 3.

- A piperazine ring linked via a methylene group to position 2 of the pyridinone, with the piperazine’s nitrogen further substituted by a 4-methoxyphenyl group.

The methoxy groups may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability .

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-[5-methoxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28F2N4O4/c1-35-21-6-4-19(5-7-21)31-11-9-30(10-12-31)15-20-14-24(33)25(36-2)16-32(20)17-26(34)29-23-8-3-18(27)13-22(23)28/h3-8,13-14,16H,9-12,15,17H2,1-2H3,(H,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTCVIUQCYSSMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CN3CC(=O)NC4=C(C=C(C=C4)F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28F2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-difluorophenyl)-2-(5-methoxy-2-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by case studies and research findings.

Chemical Structure

The compound features a piperazine moiety and a pyridine derivative, which are known to enhance pharmacological properties. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the piperazine ring through nucleophilic substitution.

- Introduction of the difluorophenyl group via electrophilic aromatic substitution.

- Coupling with the pyridine derivative , followed by acetamide formation.

Biological Activity Overview

Research has indicated various biological activities associated with this compound, including:

Anticancer Activity

Studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown efficacy against multiple cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

In vivo studies have highlighted the neuroprotective potential of related compounds in models of cerebral ischemia. The compound has been observed to significantly prolong survival times in mice subjected to induced ischemic conditions, suggesting its role in mitigating neuronal damage.

Antimicrobial Properties

The compound's structural components may confer antimicrobial activity. Research indicates that piperazine derivatives often exhibit antibacterial and antifungal effects, potentially making this compound effective against various pathogens.

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Zhang et al., 2020 | Demonstrated significant anticancer activity against breast cancer cell lines | In vitro assays measuring cell viability |

| Liu et al., 2021 | Showed neuroprotective effects in a mouse model of stroke | Bilateral common carotid artery occlusion model |

| Chen et al., 2019 | Exhibited antimicrobial activity against Gram-positive bacteria | Disk diffusion method |

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The piperazine moiety may interact with neurotransmitter receptors, influencing neurochemical pathways.

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in tumor progression.

- Cellular Uptake : The lipophilic nature of the compound may facilitate cellular uptake, enhancing its therapeutic efficacy.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds, substituents, and functional groups. Below is a detailed comparison using evidence from diverse sources:

Table 1: Key Structural and Functional Comparisons

Substituent-Driven Activity Differences

- Fluorophenyl vs. Chlorophenyl : The target compound’s 2,4-difluorophenyl group may confer stronger receptor binding (via halogen bonding) compared to dichlorophenyl analogs (), which exhibit higher steric hindrance .

- Piperazine Modifications : The 4-methoxyphenyl-piperazine moiety in the target compound likely enhances selectivity for serotonin receptors over dopamine receptors, unlike tosyl-piperazine derivatives (), which show broader off-target effects .

- Core Heterocycles: Pyridinone (target) vs. pyridazine () or imidazothiazole (): Pyridinone’s electron-rich 4-oxo group may facilitate hydrogen bonding with targets, improving affinity but reducing metabolic stability compared to sulfur-containing cores (e.g., thiazolo).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.